molecular formula C10H10FN3O B1454095 (1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1096130-69-6

(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1454095
CAS RN: 1096130-69-6
M. Wt: 207.2 g/mol
InChI Key: XTGJWUPQGZPMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol, abbreviated as FMTPT, is an organic compound with the molecular formula C8H9FN3O. It is a versatile compound with a wide range of applications in scientific research, ranging from biochemical and physiological studies to lab experiments. FMTPT has been studied for its potential use in drug development, and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Chiral Building Blocks in Drug Discovery

This compound can serve as a chiral building block in the synthesis of pharmaceutical drugs. The presence of a triazole ring and a fluorine atom can contribute to the chiral complexity of drug molecules, which is crucial for drug efficacy. The compound’s structure allows for asymmetric synthesis, which is a key process in creating single enantiomer drugs that have better pharmacokinetic properties and reduced side effects .

Catalysis and Synthesis

In the field of catalysis, the compound’s triazole moiety can act as a ligand for metal catalysts, facilitating various catalytic reactions such as asymmetric hydrogenation and epoxidation. These reactions are fundamental in producing complex chiral intermediates for further drug development .

Boronic Acid Derivatives

The compound can be used to synthesize boronic acid derivatives, which are essential intermediates in carbon-carbon coupling reactions like the Suzuki coupling. These reactions are widely employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Fluorine Chemistry

Fluorine atoms in the compound enhance its potential in medicinal chemistry due to their high electronegativity and ability to form stable C-F bonds. Fluorinated compounds often show increased biological activity and metabolic stability, making them desirable in drug design .

Amide Formation

The compound can be involved in the synthesis of amides, which are prevalent in bioactive molecules and pharmaceuticals. Amides serve as key functional groups in local anesthetics and have applications in cancer treatment due to their pharmacological effects .

Future Directions

: Guo, Q., Liao, T.-H., Ye, W.-J., Liao, W.-K., Zhou, Z.-X., & Ji, C. (2022). SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXIN-2-YL)PHENYL)-3-METHYL-BUTANAMIDE . Journal of Structural Chemistry, 63(2), 100–113. Link

: 2-Fluoro-4-methylphenylboronic acid . MilliporeSigma. Link

: 2-Fluoro-4-methylphenylboronic acid . ChemSpider. Link

properties

IUPAC Name

[1-(2-fluoro-4-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGJWUPQGZPMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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